Atn-161 (Ac-PHSCN-NH2) is a synthetic, five-amino acid, capped peptide derived from the synergy region of fibronectin []. Its chemical name is N-acetyl-proline-histidine-serine-cysteine-asparagine-amide []. Atn-161 is classified as an integrin-binding peptide with particular affinity for the β subunit of several integrins, including α5β1 and αvβ3 [, , ]. These integrins play crucial roles in cell adhesion, migration, proliferation, and angiogenesis, processes that are often dysregulated in cancer and other diseases. As a result, Atn-161 has been investigated for its potential anti-tumor, anti-angiogenic, and anti-metastatic properties [].
ATN-161 (chemical formula C23H35N9O8S) is a five-amino acid peptide with a molecular weight of 597.65 g/mol. Its sequence is Ac-PHSCN-NH2, where the cysteine residue replaces an arginine in the original fibronectin sequence (PHSCN). This modification enhances its pharmaceutical properties, making it a potent antagonist of integrin α5β1, which is implicated in angiogenesis and tumor metastasis .
The synthesis of ATN-161 has been accomplished using both solution-phase and solid-phase methodologies. The specific synthesis method involves:
The synthesis parameters include:
ATN-161's molecular structure consists of five amino acids arranged in a specific sequence that allows it to interact selectively with integrins. The modifications made to the original fibronectin sequence enhance its binding affinity and specificity towards integrin receptors. Key structural features include:
The three-dimensional conformation of ATN-161 allows it to effectively engage with the integrin binding sites, influencing downstream signaling pathways associated with cell adhesion and migration.
ATN-161 primarily acts through non-covalent interactions with integrins, inhibiting their function without blocking integrin-dependent adhesion directly. Key reactions include:
These interactions lead to a reduction in cell migration and proliferation, particularly in tumor cells.
The mechanism of action for ATN-161 involves its role as an antagonist of integrin α5β1. By binding to this receptor, ATN-161 inhibits integrin-mediated signaling pathways crucial for:
Research indicates that ATN-161 may also exhibit a U-shaped dose-response curve, suggesting that lower doses may be more effective than higher doses in certain contexts . This characteristic complicates dose determination but highlights the importance of biomarker identification for optimizing therapeutic outcomes.
ATN-161 exhibits several notable physical and chemical properties:
These properties make ATN-161 suitable for clinical applications, particularly in oncology.
ATN-161 has demonstrated significant potential across various scientific applications:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4